Anisole, p-pentyl-

Description

Overview of Research Significance in Modern Chemistry and Materials Science

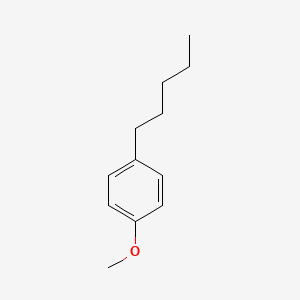

Anisole (B1667542), p-pentyl-, with the IUPAC name 1-methoxy-4-pentylbenzene, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a pentyl group at the para position. Its molecular formula is C₁₂H₁₈O. The unique arrangement of its functional groups—an electron-donating methoxy group and a hydrophobic pentyl chain—imparts specific chemical and physical properties that are of significant interest to researchers.

In the realm of modern chemistry , Anisole, p-pentyl- serves as a valuable intermediate and precursor in the synthesis of more complex organic molecules. lookchem.com Its structure allows for a variety of chemical transformations. The methoxy group activates the aromatic ring, directing electrophiles to the ortho and para positions for electrophilic aromatic substitution reactions. Furthermore, the compound can undergo oxidation to form phenols or quinones and reduction to yield cyclohexane (B81311) derivatives. These reactive capabilities make it a versatile building block in synthetic organic chemistry.

In materials science , the properties of Anisole, p-pentyl- make it a candidate for the development of new materials. Its aromatic nature and hydrophobicity are key characteristics being explored for creating materials with specific functionalities. Research has indicated its potential use in the formulation of liquid crystals, which are crucial components in display technologies and optical electronics. wikipedia.orgossila.comresearchgate.net The molecular structure of anisole derivatives can influence the mesophases of liquid crystals, which exhibit properties of both liquids and crystalline solids. researchgate.net

Contextualization within Anisole Derivative Research

The study of Anisole, p-pentyl- is part of a broader field of research into anisole derivatives. These compounds, which share the core methoxybenzene structure, are investigated for a wide array of applications.

Research into anisole derivatives spans several key areas:

Corrosion Inhibition: Studies have explored the potential of various anisole derivatives to act as corrosion inhibitors for metals like mild steel. researchgate.net The adsorption of these molecules onto the metal surface can protect it from corrosive environments. researchgate.net

Synthetic Methodologies: A significant portion of research focuses on developing new and efficient methods for synthesizing complex molecules from anisole derivatives. chinesechemsoc.orgacs.org For instance, electrochemical oxidation has been employed to transform anisole derivatives into spiro compounds, which are important structural motifs in natural products and biologically active molecules. chinesechemsoc.org Nickel-catalyzed cross-coupling reactions have also been developed to create axially chiral biaryls from anisole precursors. acs.org

Liquid Crystals: Anisole derivatives are fundamental in the study and development of liquid crystals. For example, para-Azoxyanisole (PAA) was one of the first recognized liquid crystals and has been instrumental in the advancement of liquid crystal displays (LCDs). wikipedia.orgrsc.org The molecular structure of these derivatives directly influences the temperature range and type of liquid crystalline phases. wikipedia.org

Surfactant Systems: The interaction of anisole derivatives with surfactants is another area of investigation, particularly relevant to the fragrance and consumer product industries. researchgate.net Understanding how these molecules partition between water and surfactant micelles is crucial for product formulation. researchgate.net

Natural Products and Biological Activity: Some anisole derivatives, including Anisole, p-pentyl-, have been identified in natural sources such as essential oils and have shown potential as antioxidant and antimicrobial agents. conicet.gov.arimsc.res.inub.ac.id

The research on Anisole, p-pentyl- and its related compounds highlights the versatility of the anisole scaffold in chemical synthesis and materials science. The ability to modify the substituents on the anisole ring allows for the fine-tuning of chemical and physical properties, leading to a wide range of potential applications.

Interactive Data Table: Properties of Anisole, p-pentyl-

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | chemicalbook.com |

| Molecular Weight | 178.27 g/mol | lookchem.comchemicalbook.com |

| IUPAC Name | 1-methoxy-4-pentylbenzene | |

| CAS Registry Number | 20056-58-0 | lookchem.comarchive.org |

| Boiling Point | 235-236 °C | chemicalbook.com |

| Density | ~0.910 g/cm³ | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHNBIQKCPVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342094 | |

| Record name | Anisole, p-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-58-0 | |

| Record name | Anisole, p-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization in Anisole, P Pentyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like p-pentylanisole. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H and ¹³C NMR provide unambiguous evidence for the compound's framework. mdpi.comorganicchemistrydata.org

¹H NMR Spectroscopy: In the proton NMR spectrum of p-pentylanisole, distinct signals correspond to the different types of protons in the molecule. The aromatic protons typically appear as a set of multiplets in the downfield region. The methoxy (B1213986) group protons (-OCH₃) characteristically present as a sharp singlet, while the protons of the pentyl group create a series of signals with specific splitting patterns (e.g., triplets and multiplets) corresponding to their positions along the alkyl chain. mdpi.com The integration of these signals provides the ratio of protons of each type, confirming the presence of the p-substituted aromatic ring, the methoxy group, and the pentyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in p-pentylanisole gives a distinct signal. The spectrum will show signals for the aromatic carbons, with the carbon attached to the methoxy group being the most deshielded among the ring carbons. hmdb.ca The methoxy carbon itself appears as a distinct peak, and the five carbons of the pentyl chain will each have a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

A representative, though not specific to p-pentylanisole, ¹³C NMR data for a related compound, 1-methoxy-4-methylbenzene, shows chemical shifts at approximately 20.41, 55.15, 113.81, 129.94, and 157.65 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Anisole (B1667542), p-pentyl-

| Nucleus | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Assignment |

| ¹H | 6.80 - 7.20 | m | Aromatic protons |

| ¹H | 3.75 - 3.85 | s | Methoxy (-OCH₃) protons |

| ¹H | 2.50 - 2.60 | t | Benzylic (-CH₂-) protons |

| ¹H | 1.55 - 1.65 | m | -CH₂- protons |

| ¹H | 1.25 - 1.40 | m | -CH₂-CH₂- protons |

| ¹H | 0.85 - 0.95 | t | Terminal methyl (-CH₃) protons |

| ¹³C | 158 - 160 | s | C-O (aromatic) |

| ¹³C | 129 - 130 | s | C-C₅H₁₁ (aromatic) |

| ¹³C | 113 - 114 | s | C-H (aromatic, ortho to -OCH₃) |

| ¹³C | 128 - 129 | s | C-H (aromatic, ortho to -C₅H₁₁) |

| ¹³C | 55 - 56 | s | Methoxy (-OCH₃) |

| ¹³C | 35 - 36 | s | Benzylic (-CH₂-) |

| ¹³C | 31 - 32 | s | -CH₂- |

| ¹³C | 22 - 23 | s | -CH₂- |

| ¹³C | 14 - 15 | s | Terminal methyl (-CH₃) |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. utdallas.edu It is invaluable for determining the molecular weight of p-pentylanisole and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of p-pentylanisole, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (178.27 g/mol ). chemsrc.com The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for this compound would include cleavage of the pentyl chain and rearrangements involving the aromatic ring and methoxy group. For example, a prominent peak is often observed due to the loss of a butyl radical (C₄H₉), resulting in a fragment at m/z 121, which corresponds to the stable benzylic carbocation. Another significant fragmentation pathway could involve the loss of the entire pentyl group, leading to a methoxybenzene cation. The fragmentation pattern of the related compound pentylbenzene (B43098) shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and a molecular ion peak at m/z 148. massbank.eu

Table 2: Expected Mass Spectrometry Fragmentation for Anisole, p-pentyl-

| m/z | Proposed Fragment | Formula |

| 178 | Molecular Ion [M]⁺ | [C₁₂H₁₈O]⁺ |

| 121 | [M - C₄H₉]⁺ | [C₈H₉O]⁺ |

| 107 | [M - C₅H₁₁]⁺ | [C₇H₇O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edulibretexts.org Different functional groups absorb IR radiation at characteristic frequencies, which correspond to specific vibrational modes of the bonds within the group. purdue.edu

The IR spectrum of p-pentylanisole will exhibit several key absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-CH₃) is characterized by a strong C-O stretching band, usually observed in the range of 1275-1200 cm⁻¹. udel.edu The aliphatic pentyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ C-H bonds) and various bending vibrations at lower wavenumbers. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for Anisole, p-pentyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic (Pentyl) |

| ~1610, 1580, 1510 | C=C Stretch | Aromatic Ring |

| ~1245 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| ~830 | C-H Out-of-plane Bend | p-disubstituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, such as the aromatic ring in p-pentylanisole. shu.ac.uk

The UV-Vis spectrum of p-pentylanisole is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* electronic transitions within the aromatic system. msu.edu The presence of the methoxy and pentyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The methoxy group, being an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. slideshare.net For instance, chalcones with a methoxy group are known to absorb in the UV range between 320 and 360 nm. researchgate.net The solvent used can also affect the spectrum. uomustansiriyah.edu.iq

Table 4: Expected UV-Vis Absorption Maxima for Anisole, p-pentyl-

| Transition Type | Typical λ_max (nm) in Non-polar Solvent | Chromophore |

| π → π | ~220-230 | Aromatic Ring |

| π → π (secondary band) | ~270-280 | Aromatic Ring |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. ictp.it

For p-pentylanisole, XRD would be applicable if the compound can be obtained in a crystalline form. The resulting data would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com The appearance of sharp diffraction peaks in an XRD pattern confirms the crystalline nature of a material. researchgate.net While obtaining suitable single crystals for analysis can be a challenge, powder XRD can also provide valuable information about the crystal structure and phase purity of a sample. rsc.org

Table 5: Potential X-ray Diffraction Data for a Crystalline Derivative of Anisole, p-pentyl-

| Parameter | Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths and Angles | Geometric details of the molecule |

| Intermolecular Interactions | e.g., van der Waals forces, π-stacking |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of p-pentylanisole and to monitor the progress of its synthesis. diduco.com

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile compounds like p-pentylanisole. In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. A GC analysis of p-pentylanisole would show a single major peak if the sample is pure, with the retention time being characteristic of the compound under the specific analytical conditions. The area of the peak is proportional to the amount of the compound, allowing for quantitative analysis. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of p-pentylanisole. diduco.com In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation is based on the differential interactions of the components with the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for organic molecules of this type. HPLC is particularly useful for monitoring reactions, as it can separate the starting materials, intermediates, and the final product, allowing the reaction progress to be tracked over time. waters.comchromservis.eu

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique often used for qualitative analysis and reaction monitoring. chromservis.euresearchgate.net A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be easily visualized.

Table 6: Chromatographic Methods for the Analysis of Anisole, p-pentyl-

| Technique | Typical Application | Information Provided |

| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Retention time, peak area (purity) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | Retention time, peak area (purity, concentration) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | R_f value, presence of starting materials/products |

Computational and Theoretical Investigations of Anisole, P Pentyl Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT provides insights into a molecule's reactivity. researchgate.netnih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability. researchgate.net

In a study of p-(2-bromoethoxy) anisole (B1667542), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were performed to optimize the molecular structure and calculate electronic properties like HOMO and LUMO energies. researchgate.nettandfonline.com Natural bond orbital (NBO) analysis in the same study examined the stability arising from hyper-conjugative interactions and charge delocalization. researchgate.nettandfonline.com For a series of anisole derivatives studied as corrosion inhibitors, quantum chemical parameters such as HOMO energy, LUMO energy, and the energy gap were calculated using various Hamiltonians to correlate molecular structure with inhibition efficiency. researchgate.net These studies consistently show that the electron-donating nature of the alkoxy group influences the electron density distribution in the aromatic ring, affecting its reactivity towards electrophiles. researchgate.net

The reactivity of anisole derivatives can be further understood through conceptual DFT, which utilizes indices like chemical potential (μ), hardness (η), and electrophilicity (ω) to predict reaction pathways. nih.govmdpi.com For example, DFT calculations have been used to study the reaction mechanisms of NHC-catalyzed cycloadditions involving arylalkylketenes, where global and local reactivity indexes helped to explain the catalyst's role. rsc.org Similarly, DFT has been employed to investigate the cytochrome P450-mediated metabolism of compounds, where the substitution pattern was found to affect the activation barrier for hydrogen abstraction. nih.gov These approaches could be applied to p-pentylanisole to predict its metabolic stability and potential reaction pathways.

Table 1: Representative Quantum Chemical Parameters for Anisole Derivatives (Illustrative)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| p-(2-bromoethoxy) anisole | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| 2-(4-methoxybenzylideneamino) acetic acid | PM6 | -8.96 | -0.77 | 8.19 |

| 2-hydroxy-3-methoxybenzaldehyde | PM6 | -9.32 | -1.33 | 7.99 |

| 4-methoxybenzaldehyde | PM6 | -9.68 | -1.25 | 8.43 |

Note: Specific values for p-(2-bromoethoxy) anisole were not provided in the abstract. The data for the other compounds is from a study on corrosion inhibitors and is intended to be illustrative of the types of parameters calculated. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnumberanalytics.com This method allows for the investigation of intermolecular interactions, which are crucial for understanding the behavior of substances in various environments. researchgate.netdovepress.com For systems involving Anisole, p-pentyl-, MD simulations can provide insights into how the molecule interacts with itself and with other molecules, such as solvents or biological macromolecules.

While specific MD studies on p-pentylanisole were not found, research on related systems offers valuable parallels. For instance, MD simulations have been used to study the aggregation and viscosity of model asphaltene molecules, which, like p-pentylanisole, contain aromatic rings and alkyl side chains. rsc.org These simulations revealed that the introduction of alkyl side chains leads to increased intermolecular interactions and specific stacking configurations. rsc.org Similarly, MD simulations of polyethylene (B3416737) in anisole (as a solvent) showed that the solute maximized its interface with the solvent, indicating favorable solute-solvent interactions. rsc.org

MD simulations are also instrumental in understanding drug-polymer and protein-ligand interactions. numberanalytics.comdovepress.com By calculating parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability and dynamics of molecular complexes. dovepress.com For example, MD simulations of sulfonamides with triose phosphate (B84403) isomerase were used to characterize binding sites and estimate interaction energies, revealing that van der Waals interactions and solvation energies were key determinants of binding affinity. peerj.com Such approaches could be used to model the interaction of p-pentylanisole with biological targets or its behavior in complex mixtures.

The development of advanced force fields and computational methods, including the use of neural networks to predict interactions, is enhancing the accuracy and efficiency of MD simulations for complex, anisotropic particles. arxiv.org These advancements will further enable the detailed study of intermolecular forces in systems containing molecules like p-pentylanisole.

Quantum Chemical Modeling of Anisole Derivatives

Quantum chemical modeling provides a theoretical framework for understanding the structure, properties, and reactivity of molecules at the atomic and subatomic levels. jomardpublishing.com These methods, which include both semi-empirical and ab initio approaches like Density Functional Theory (DFT), are widely applied to study anisole and its derivatives. researchgate.netjomardpublishing.com

Quantum chemical studies on anisole derivatives have been used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms in a molecule. For example, the molecular structure of p-(2-bromoethoxy) anisole was optimized using DFT with the B3LYP method and a 6-311++G(d,p) basis set. researchgate.nettandfonline.com

Predict Vibrational Spectra: Computed vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm molecular structure. researchgate.net

Analyze Electronic Properties: As discussed in the DFT section, quantum chemical methods are used to calculate electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's stability and reactivity. researchgate.netresearchgate.net

Investigate Reaction Mechanisms: These models can elucidate the step-by-step pathways of chemical reactions. For instance, quantum chemistry has been used to study the decomposition of anisole on platinum surfaces, identifying key intermediates like phenoxy. researchgate.net

Correlate Structure with Activity: By calculating various quantum chemical parameters, researchers can establish relationships between a molecule's structure and its observed properties, such as its efficacy as a corrosion inhibitor or its biological activity. researchgate.net

Studies on a variety of anisole derivatives provide a basis for understanding the properties of p-pentylanisole. For example, research on the interaction of anisole derivatives with gold clusters has been performed using DFT. researchgate.net Furthermore, computational studies have been conducted on other anisole derivatives for applications ranging from nonlinear optics to potential breast cancer agents. tandfonline.com These computational models are essential tools for predicting the behavior of new or less-studied compounds like p-pentylanisole.

In Silico Design and Screening of Functional Materials

In silico methods, which are computational approaches, play a crucial role in the design and screening of new functional materials, including those based on anisole derivatives. researchgate.net These techniques allow researchers to predict the properties and performance of molecules before they are synthesized, saving time and resources. mdpi.com

Anisole and its derivatives are building blocks for a variety of functional materials:

Polymers and Resins: Anisole is used in the manufacturing of plastics and resins, where it can act as a processing aid. vinatiorganics.com

Organic Electronics: Anisole derivatives are components in the development of advanced electronic and optical materials. vinatiorganics.com For example, anisole has been used as a "green" alternative solvent to chlorobenzene (B131634) in the fabrication of high-performance perovskite solar cells. rsc.org

Liquid Crystals: The anisotropic nature of molecules like p-pentylanisole, with a rigid aromatic core and a flexible alkyl chain, is a characteristic feature of liquid crystal-forming molecules. Computational screening could predict the liquid crystalline properties of such compounds.

Pharmaceuticals and Agrochemicals: Anisole is a precursor in the synthesis of various drugs and antiseptics. vinatiorganics.com In silico tools are extensively used in drug discovery to screen libraries of compounds for potential biological activity and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.comresearchgate.net For instance, in silico studies of thiazolidine (B150603) derivatives, which can be synthesized from anisole-related compounds like p-anisidine, have been used to assess their antioxidant and tyrosinase inhibitory potential. mdpi.com

The process of in silico design often involves creating a virtual library of candidate molecules and then using computational methods like DFT and molecular docking to evaluate their properties. rsc.org Molecular docking, for example, predicts the binding affinity and orientation of a molecule to a specific target, such as an enzyme or receptor. mdpi.com This approach has been used to study potential enzyme inhibitors derived from chalcones, which can be synthesized from anisole-containing precursors. rsc.org These computational screening methods are invaluable for identifying promising candidates for various material applications.

Analysis of Weak Non-covalent Interactions (e.g., C-H···O and C-H···π Interactions)

Weak non-covalent interactions are fundamental forces that govern the three-dimensional structure, stability, and function of molecular systems. marquette.eduiccas.ac.cn In molecules like Anisole, p-pentyl-, which contains an aromatic ring, an ether oxygen, and multiple C-H bonds, interactions such as C-H···π and C-H···O play a significant role.

C-H···π Interactions: This type of interaction involves a C-H bond acting as a weak acid (hydrogen bond donor) and a π-system (the benzene (B151609) ring) acting as a weak base (hydrogen bond acceptor). rsc.org These interactions are crucial in diverse areas, from supramolecular chemistry to the recognition of carbohydrates by proteins. rsc.orgmdpi.com In the context of p-pentylanisole, intramolecular C-H···π interactions between the pentyl chain and the anisole ring could influence the molecule's preferred conformation. Intermolecularly, these interactions would contribute to the packing of molecules in the solid or liquid state. Studies on molecular tweezers and pillar researchgate.netarene dimers demonstrate the importance of C-H···π interactions in controlling molecular conformation and enabling selective complexation. researchgate.netresearchgate.net

C-H···O Interactions: This interaction is a type of hydrogen bond where a C-H group interacts with an oxygen atom. In p-pentylanisole, the ether oxygen of the methoxy (B1213986) group is a potential acceptor for C-H bonds from neighboring molecules or from its own pentyl chain. These interactions, while individually weak, can collectively have a significant impact on molecular packing and conformation. The study of anisole-ammonia complexes using DFT revealed a complex interplay of non-covalent forces, including N-H···O and C-H···N interactions, highlighting the ability of the anisole oxygen to participate in such bonding. marquette.edu

The analysis of these weak interactions is often performed using high-level quantum chemical calculations and by examining crystal structure databases. researchgate.net Computational tools like the non-covalent interaction (NCI) index can be used to visualize and quantify these interactions, providing insights into their strength and nature. rsc.org A study on polyethylene solubility used the NCI index to probe both solute-solvent and intramolecular interactions, demonstrating its utility in understanding molecular behavior. rsc.org Understanding the network of C-H···O and C-H···π interactions is essential for predicting the conformational preferences and condensed-phase properties of Anisole, p-pentyl-.

Advanced Applications of Anisole, P Pentyl and Its Derivatives

Applications in Materials Science

The unique molecular architecture of Anisole (B1667542), p-pentyl-, characterized by a polar methoxy (B1213986) group and a nonpolar pentyl chain attached to a benzene (B151609) ring, makes it a compound of interest in the field of materials science. Its potential applications are primarily explored in the realms of liquid crystalline systems and as a stabilizing agent in polymeric materials.

Liquid Crystalline Systems and Mesophase Behavior

While Anisole, p-pentyl- itself is not a mesogenic compound, meaning it does not exhibit liquid crystal phases on its own, its structural motifs are fundamental to the design of molecules that do form liquid crystals. The presence of a rigid aromatic core and a flexible alkyl chain are characteristic features of many calamitic (rod-like) liquid crystals. The interplay between the anisotropic nature of the benzene ring and the conformational flexibility of the pentyl group can influence the collective behavior of molecules in a liquid crystalline phase.

The orientation of molecules at interfaces is a critical factor in the functionality of liquid crystal devices. The molecular structure of compounds like Anisole, p-pentyl- provides insight into the non-covalent interactions that govern this alignment. The aromatic ring can participate in π-π stacking interactions, while the pentyl chain can exhibit van der Waals forces. The methoxy group introduces a dipole moment, which can lead to specific interactions with surfaces or other molecules.

The behavior of liquid crystals at interfaces is a complex phenomenon governed by the minimization of free energy, which includes contributions from elastic deformation and surface anchoring nih.gov. The presence of dopants or impurities, even non-mesogenic ones, can significantly alter these parameters.

Chemoresponsive liquid crystals are materials that undergo a change in their optical appearance in response to the presence of a specific chemical analyte. This response is typically triggered by a change in the orientation of the liquid crystal molecules at an interface. While there is no direct research demonstrating the use of Anisole, p-pentyl- in chemoresponsive systems, its structural components are relevant to the design of such sensors.

The design of chemoresponsive liquid crystals often involves functionalizing surfaces or the liquid crystal molecules themselves with moieties that can selectively interact with a target analyte. For example, molecules with pyridine or pyrimidine groups have been computationally designed and synthesized to create liquid crystals that respond to specific vapor species researchgate.net. The fundamental principle involves the binding of the analyte to a receptor, which in turn disrupts the delicate balance of intermolecular forces at the liquid crystal interface, leading to a macroscopic change in molecular alignment. The anisole moiety, with its potential for modification, could serve as a foundational structure for creating more complex molecules for sensing applications.

The phase behavior of liquid crystal mixtures is highly dependent on the composition and molecular structure of the constituent molecules. The addition of non-mesogenic compounds can alter the transition temperatures between different liquid crystalline phases (e.g., nematic, smectic) and the isotropic liquid phase. The presence of a flexible alkyl chain, such as the pentyl group in p-pentyl-anisole, can influence the stability of smectic phases, where molecules are organized into layers.

The nematic to isotropic (N-I) transition temperature is a key parameter for liquid crystal materials. For homologous series of p-alkoxybenzoic acids, which are structurally related to p-pentyl-anisole, the N-I transition temperatures are observed to vary with the length of the alkyl chain. This demonstrates the principle that modifying the flexible part of a molecule can be a strategy for tuning the thermal range of the liquid crystal phase.

The following table illustrates the effect of alkyl chain length on the nematic-isotropic transition temperature for a related series of liquid crystalline compounds, p-alkoxybenzoic acids. This data is provided to demonstrate the general principle of how molecular structure influences mesophase behavior, as direct data for p-pentyl-anisole is not available.

| Alkyl Chain Length (n) | Compound | Nematic-Isotropic Transition Temperature (°C) |

| 1 | p-Methoxybenzoic acid | 117 |

| 2 | p-Ethoxybenzoic acid | 156 |

| 3 | p-Propoxybenzoic acid | 148 |

| 4 | p-Butoxybenzoic acid | 147 |

| 5 | p-Pentoxybenzoic acid | 153 |

| 6 | p-Hexyloxybenzoic acid | 154 |

This table presents generalized data for a homologous series to illustrate a concept and does not represent data for Anisole, p-pentyl-.

Polymeric and Composite Materials

In the realm of polymeric and composite materials, small organic molecules like Anisole, p-pentyl- can be utilized as additives to impart specific properties, such as stability, to the bulk material.

Nitrocellulose-based propellants are known to undergo auto-catalytic decomposition, a process that can be accelerated by the release of nitrogen oxides (NOx). To ensure the long-term stability and safety of these energetic materials, stabilizers are added to the formulation. These stabilizers are typically compounds that can react with and neutralize the NOx species, thereby interrupting the decomposition cycle.

While traditional stabilizers often include aromatic amines and urea derivatives, there is ongoing research into alternative, "greener" stabilizers to avoid the formation of carcinogenic N-nitrosoamines researchgate.net. In this context, anisole derivatives have been identified as potential stabilizers for nitrocellulose exlibrisgroup.com. The stabilizing effect of fullerene anisole derivatives has been studied, and it was found that they exhibit good compatibility with nitrocellulose and can provide better stabilizing effects than traditional stabilizers like diphenylamine exlibrisgroup.com. The proposed mechanism involves the fullerene-anisole moiety adsorbing and eliminating nitrogen oxide free radicals generated during nitrocellulose degradation exlibrisgroup.com.

Phenolic compounds and their ethers are known to act as antioxidants by trapping radicals. In the context of nitrocellulose stabilization, it is plausible that aromatic ethers like p-pentyl-anisole could function by reacting with the decomposition products of nitrocellulose. The methoxy group on the anisole ring is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, potentially facilitating reactions with NOx species. A patent for stabilizing nitrocellulose mentions the use of substituted phenols, including 2- and 4-benzyloxyphenol, which share structural similarities with p-pentyl-anisole google.com.

The effectiveness of a stabilizer is often evaluated by its ability to increase the induction period of heat release and decrease the maximum heat release rate during thermal decomposition of nitrocellulose. The performance of a novel stabilizer, bis(2,6-dimethoxyphenyl)triethyleneglycol (Stab-5), which contains methoxybenzene units, has been characterized and shown to be promising researchgate.net.

The following table provides a conceptual comparison of different classes of stabilizers for nitrocellulose-based propellants.

| Stabilizer Class | General Mechanism of Action | Potential Advantages |

| Aromatic Amines (e.g., Diphenylamine) | Reaction with NOx to form nitro and nitroso derivatives. | Well-established and effective. |

| Aromatic Urea Derivatives (e.g., Akardite) | Similar to aromatic amines, reacting with NOx. | Good stabilizing properties. |

| Phenolic Compounds | Radical scavenging of NOx and other radical species. | Potential for reduced toxicity. |

| Anisole Derivatives | Potential reaction with NOx via the activated aromatic ring and radical scavenging. | Potentially avoids N-nitrosoamine formation; good compatibility. |

This table provides a conceptual overview and is not based on direct comparative data for Anisole, p-pentyl-.

Hole-Transport Materials in Photovoltaic Devices (Anisole solvent-based synthesis)

Anisole is gaining recognition as a viable "green" solvent for the synthesis and deposition of hole-transport materials (HTMs) used in perovskite solar cells (PSCs). repec.orgmdpi.com Traditionally, the fabrication of these layers has relied on toxic and environmentally harmful solvents such as chlorobenzene (B131634) (CB), dichlorobenzene, and toluene. repec.orgmdpi.comrsc.org The shift towards anisole is driven by its lower toxicity and more sustainable profile, addressing a significant bottleneck in the large-scale, environmentally friendly production of PSCs. repec.orgrsc.org

Research has demonstrated that anisole can effectively replace conventional solvents in the processing of various HTMs without compromising, and in some cases even improving, device performance. repec.orgmdpi.com For instance, in the development of dopant-free HTMs, which are desirable for enhancing device stability, anisole has been successfully used as a processing solvent. mdpi.com Dopant-free systems avoid hydrophilic additives that can contribute to the degradation of the moisture-sensitive perovskite layer. mdpi.com

Studies involving tetra-tert-butylphthalocyanine derivatives with different metal centers (Cu, Zn, Co) have shown that anisole-processed HTMs can achieve power conversion efficiencies (PCEs) comparable to or even slightly better than those prepared with chlorobenzene. repec.orgmdpi.com This indicates that the solvent change does not negatively impact the crucial interfacial properties between the HTM and the perovskite layer, which are essential for efficient hole extraction and transport. mdpi.com The ability of anisole to effectively dissolve and facilitate the formation of high-quality spiro-OMeTAD films, the benchmark HTM, has also been confirmed, yielding PSCs with PCEs comparable to those made with chlorobenzene. rsc.org

The following table summarizes the performance of perovskite solar cells using HTMs processed with anisole compared to the conventional solvent, chlorobenzene.

| Hole-Transport Material (HTM) | Processing Solvent | Average PCE (%) | Maximum PCE (%) | Reference |

| TBU4-Cu | Anisole | 11.76 | 12.27 | mdpi.com |

| TBU4-Cu | Chlorobenzene | 11.53 | 12.22 | mdpi.com |

| TBU4-Zn | Anisole | 11.29 | 11.73 | mdpi.com |

| TBU4-Zn | Chlorobenzene | 10.46 | 10.81 | mdpi.com |

| Spiro-OMeTAD | Anisole | - | 19.0 | rsc.org |

| Spiro-OMeTAD | Chlorobenzene | 15.11 | 15.30 | mdpi.com |

Optoelectronic and Electronic Device Applications (General to Anisole Derivatives)

Anisole and its derivatives serve as fundamental building blocks and intermediates in the synthesis of a wide range of organic materials used in optoelectronics and electronics. vinatiorganics.comgneechemical.commdpi.com While not always the final active component, their structural motifs are frequently incorporated into more complex molecules designed for specific functions. gneechemical.comgoogle.com The unique electronic properties conferred by the methoxybenzene group make these derivatives valuable precursors for materials in pharmaceuticals, agrochemicals, dyes, and pigments. vinatiorganics.comgneechemical.com

In the realm of optoelectronics, organic π-conjugated molecules are critical for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comjocpr.com Anisole derivatives can be functionalized to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a crucial aspect in designing efficient organic solar cells. jocpr.com The electron-donating nature of the methoxy group can be exploited to tune the electronic structure and charge-transport properties of these materials. wikipedia.org

Furthermore, the versatility of anisole derivatives allows for their use in creating fluorescent dyes and advanced polymers. gneechemical.commdpi.com Their stable molecular structure is advantageous for developing high-performance polymers and resins used in coatings and other industrial applications that may intersect with electronic device encapsulation or fabrication. vinatiorganics.com The chemical reactivity of the anisole core, particularly its susceptibility to electrophilic aromatic substitution, provides a powerful tool for chemists to build complex, functional molecules from a relatively simple and accessible precursor. gneechemical.com

Reactivity and Catalysis

Mechanistic Studies of Reaction Pathways

Electrophilic Aromatic Substitution Reactions

Anisole and its derivatives readily undergo electrophilic aromatic substitution (SEAr) reactions, a cornerstone of their chemical reactivity. brainly.indoubtnut.comwikipedia.org The mechanism involves an initial attack on the electron-rich aromatic ring by an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com This step is typically the slow, rate-determining step due to the temporary disruption of aromaticity. masterorganicchemistry.comlkouniv.ac.in In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.comchemistrytalk.org

The methoxy (-OCH3) group on the anisole ring profoundly influences both the rate and regioselectivity of the reaction. wikipedia.org It acts as a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.orgbrainly.in This activation stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance, which outweighs its inductive electron-withdrawing effect. wikipedia.orguomustansiriyah.edu.iq This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. brainly.in

Furthermore, the methoxy group is an ortho, para-director. wikipedia.orgdoubtnut.comdoubtnut.com The resonance stabilization of the intermediate arenium ion is most effective when the electrophile attacks at the positions ortho or para to the methoxy group. This allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. Attack at the meta position does not allow for this type of stabilization, making it less favorable. lkouniv.ac.in Consequently, the major products of electrophilic substitution on anisole are the ortho and para isomers, with the para isomer often predominating due to reduced steric hindrance. doubtnut.comlibretexts.org

The table below summarizes key electrophilic aromatic substitution reactions for anisole.

| Reaction | Reagents | Electrophile | Major Products |

| Halogenation | Br₂ in ethanoic acid | Br⁺ | p-Bromoanisole, o-Bromoanisole doubtnut.com |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | p-Nitroanisole, o-Nitroanisole doubtnut.com |

| Friedel-Crafts Alkylation | Alkyl Halide (R-X), AlCl₃ | R⁺ (carbocation) | p-Alkylanisole, o-Alkylanisole doubtnut.com |

| Friedel-Crafts Acylation | Acyl Halide (RCO-X), AlCl₃ | RCO⁺ (acylium ion) | p-Acylanisole, o-Acylanisole doubtnut.com |

Oxidation and Reduction Pathways

The oxidation of anisole and its derivatives can proceed through several pathways, including aromatic hydroxylation and O-demethylation. nih.gov Unspecific peroxygenases (UPOs), for example, can catalyze the consecutive oxidation of anisole, leading to a variety of products such as methoxyphenols and methoxybenzenediols. nih.gov Aromatic hydroxylation is often the preferred route, yielding guaiacol (o-methoxyphenol) and 4-methoxyphenol. nih.gov Demethylation to form phenol (B47542) and various benzenediols also occurs, though sometimes to a lesser extent. nih.gov The oxidation of anisoles by acid bromate has been shown to produce ortho and para hydroxyanisoles, proceeding through the attack of H₂BrO₃ on the aromatic ring. ias.ac.in

Electrochemical methods provide another route for the oxidation of anisole derivatives. Anodic oxidation can generate a radical cation intermediate focused on the aromatic core. chinesechemsoc.org This reactive species can then be attacked by nucleophiles, leading to the synthesis of complex structures like spiropyrrolidines and spirolactones. chinesechemsoc.org

For the reduction of anisole derivatives, the Birch reduction is a notable pathway. This reaction involves dissolving the aromatic ether in a mixture of an alkali metal (like sodium or lithium) and liquid ammonia, with an alcohol present as a proton source. wikipedia.org The reaction reduces the aromatic ring to give 1-methoxycyclohexa-1,4-diene, selectively reducing one of the double bonds without affecting the ether linkage. wikipedia.org

Radical Chemistry and Complex Formation of Anisole Derivatives

The radical chemistry of anisole derivatives is often initiated by the homolysis of the relatively weak C-O bond in the methoxy group, particularly under thermal conditions like pyrolysis. ntnu.no This bond fission generates a methyl radical (•CH₃) and a resonantly stabilized phenoxy radical (C₆H₅O•). ntnu.no The high stability and concentration of the phenoxy radical make it a dominant intermediate that can undergo several subsequent reactions, including recombination with methyl radicals to form cresols or decomposition to a cyclopentadienyl radical and carbon monoxide. ntnu.no

Radical cations of anisole can also be generated, for instance, through pulse radiolysis in aqueous media or via acid-catalyzed elimination of OH⁻ from an OH adduct. dtu.dk These radical cations are reactive species that can participate in various subsequent reactions. dtu.dkacs.org Atmospheric chemistry studies also investigate the oxidation of anisole initiated by hydroxyl radicals (•OH), which can lead to the formation of highly oxidized multifunctional compounds through autoxidation steps in bicyclic peroxy radical intermediates. researchgate.net

In addition to radical formation, anisole and its derivatives can act as ligands to form complexes with metals. Due to the electron-rich nature of the aromatic ring, anisole readily forms π-complexes with metal carbonyls, such as Cr(η⁶-anisole)(CO)₃. wikipedia.org More complex organometallic species, like tungsten-anisole complexes, have also been synthesized. nih.gov In these complexes, the metal center can activate the bound arene, making it susceptible to electrophilic attack or protonation, thereby enabling further synthetic transformations. nih.gov The interaction between anisole derivatives can also involve weaker forces, such as π-π stacking and weak C-H···O or C-H···π hydrogen bonds, which influence their structural organization in the liquid state. researchgate.net

Catalytic Applications in Organic Transformations

Anisole, p-pentyl-, and its related derivatives are compounds of significant interest in the field of organic synthesis, primarily due to their versatile chemical functionalities. The core methoxybenzene structure of anisole derivatives serves as a valuable scaffold that can be chemically modified to create a wide array of complex molecules . The methoxy group on the aromatic ring activates it, facilitating various chemical transformations that make these compounds useful as intermediates and building blocks in catalysis and multi-step synthesis . Research into the catalytic applications of these compounds is part of a broader effort to develop more efficient and sustainable methods for producing valuable organic chemicals mdpi.com.

Role as a Precursor in Multi-step Synthesis

Anisole, p-pentyl- serves as a valuable precursor in the synthesis of more complex organic molecules . The structure of anisole allows for a variety of chemical transformations. The methoxy group activates the aromatic ring, directing electrophiles to the ortho and para positions, which is a foundational principle in electrophilic aromatic substitution reactions . Furthermore, the compound can undergo oxidation to form phenols or quinones and reduction to yield cyclohexane (B81311) derivatives, making it a versatile building block for synthetic organic chemistry .

The utility of such precursors is central to modern synthetic strategies. An efficient alternative to lengthy, traditional multi-step syntheses is the direct functionalization of C-H bonds, a method that can reduce cost and waste formation uva.nl. For example, developing catalytic systems for the para-selective C–H olefination of aniline derivatives provides a more direct route to useful building blocks for pharmaceuticals uva.nl. Advanced techniques like flow chemistry further enhance multi-step synthesis by linking individual reactions into a continuous sequence, allowing one reaction to flow seamlessly into the next and enabling the rapid creation of complex target molecules syrris.jp. This approach transforms conventional reaction methods into a dynamic, flowing system, often utilizing immobilized reagents or catalysts to streamline the production of pure products syrris.jp.

Heterogeneous Catalysis (e.g., Zeolite Catalysts)

Heterogeneous catalysis, particularly using zeolite-based catalysts, plays a crucial role in the transformation of anisole and its derivatives. Zeolites are crystalline aluminosilicates with a well-defined microporous structure, strong acidity, and high thermal stability, making them ideal catalysts for gas-phase reactions mdpi.com.

The conversion of anisole over zeolites like HZSM-5 and HY has been investigated to understand its reaction pathways. The primary reaction observed with pure anisole is transalkylation, which produces phenol, cresols, xylenols, and methyl anisoles ou.eduou.edu. The unique structure of zeolites can impart shape selectivity, influencing the distribution of product isomers. For example, during the alkylation of anisole with methanol, the confined environment of HZSM-5 favors the formation of p-methylanisole over the ortho-isomer, a demonstration of shape selectivity prevailing over standard kinetic preference ou.edu.

Zeolite-supported metal catalysts are also effective for specific transformations. Nickel-modified HZSM-5 has been successfully used for the hydrodeoxygenation (HDO) of anisole, a key process in upgrading bio-oils researchgate.net. In another study, natural and synthetic zeolite-supported nickel catalysts were employed for the HDO of anisole, where strong Brønsted acid sites and small Ni species over a Ni/BEA catalyst facilitated the transalkylation of anisole to phenol and methylanisole, followed by subsequent reactions rsc.org. The synthesis of p-methyl anisole has also been achieved using an alkaline substance Y-type zeolite as a catalyst with dimethyl carbonate as a green methylating agent, resulting in high yield and purity google.com.

Homogeneous and Organometallic Catalysis

In the realm of homogeneous catalysis, organometallic complexes are instrumental in executing highly specific organic transformations involving anisole derivatives. Transition metal-catalyzed cross-coupling reactions are particularly important for the synthesis of alkylated anisoles . These reactions benefit from the precise control over reactivity and selectivity afforded by soluble organometallic catalysts researchgate.netresearchgate.net.

Research in this area focuses on developing structurally well-defined organometallic complexes, often using earth-abundant metals, to perform atom-economical catalytic reactions universite-paris-saclay.fr. These catalysts are designed to facilitate the stereo-selective formation of carbon-carbon and carbon-heteroatom bonds from readily available starting materials universite-paris-saclay.fr.

A specific example includes the use of a Ruthenium-PNN pincer complex, which catalyzed a polyamidation reaction in an anisole/DMSO solvent mixture at 120 °C mdpi.com. Such applications demonstrate the role of anisole derivatives not just as reactants but also as components of the reaction medium, highlighting their stability and utility in organometallic chemistry. The mechanistic understanding of these catalytic cycles is crucial for designing more efficient and selective catalysts for targeted synthetic applications universite-paris-saclay.fr.

Influence of Catalyst Design on Selectivity and Yield

The design of a catalyst is a critical factor that dictates the selectivity and yield of a chemical reaction. By modifying the catalyst's composition, structure, and active sites, it is possible to steer a reaction toward a desired product.

| Catalyst | Key Characteristic | Outcome |

|---|---|---|

| Ni4.5/HZSM-5 | Optimized for activity | Highest catalytic activity in anisole conversion |

| Ni6.4/HZSM-5 | Optimized for selectivity | Highest selectivity towards BTX (benzene-toluene-xylene) |

The porous nature of zeolite catalysts is another key design element. The shape selectivity of HZSM-5, for instance, results from its specific pore dimensions, which preferentially allow the formation and diffusion of the para-isomer of methylanisole while restricting the formation of the bulkier ortho- and meta-isomers ou.edu. The nature of the acid sites within the zeolite is also crucial. The total yield of quinolines from aniline and alcohols was found to be positively related to the relative content of Lewis acid sites on the catalyst rsc.org.

In homogeneous catalysis, the ligand bound to the metal center is a powerful tool for controlling outcomes. The development of a novel catalytic system using a Pd/S,O-ligand enabled the first general para-selective C–H olefination of aniline derivatives, achieving good yields under mild conditions uva.nl. This demonstrates how thoughtful ligand design can overcome challenges in achieving regioselectivity in C-H functionalization reactions.

Research in Biological Activity and Medicinal Chemistry

The investigation of organic molecules for potential therapeutic applications is a cornerstone of medicinal chemistry. Anisole derivatives, as part of the vast family of organic compounds, are included in this research, with studies exploring their potential biological activities, including antimicrobial efficacy.

General Biological Activity and Antimicrobial Efficacy of Anisole Derivatives

Anisole derivatives are part of a larger group of secondary metabolites and synthetic compounds that exhibit a wide range of biological effects mdpi.com. While research specifically on the biological activity of Anisole, p-pentyl- is limited in the provided context, the broader class of anisole and phenolic derivatives has been a subject of study, particularly for antimicrobial properties.

The antimicrobial activity of derivatives is often determined by their functional groups mdpi.com. Plant extracts containing a variety of phytochemicals, including compounds with methoxybenzene structures similar to anisole, have demonstrated significant antibacterial and antifungal properties nih.govresearchgate.net. For example, extracts from Piper betle (betel) leaves are effective against numerous Gram-negative and Gram-positive bacteria, as well as fungi like Candida albicans nih.govresearchgate.net.

Synthetic derivatives containing heterocyclic rings, which can be synthesized from various organic precursors, have also shown promising results. Studies on newly synthesized pyrazole and 1,2,4-triazole derivatives have evaluated their efficacy against a panel of microbes. The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Compound | Pseudomonas aeruginosa | Escherichia coli |

|---|---|---|

| O1 | 0.191 | - |

| O3 | - | 0.033 ± 0.006 |

| O4 | 0.129 | 0.016 ± 0.004 |

As seen in the table, certain pyrazole derivatives show potent activity against pathogenic bacteria. Compound O4 was the most potent against Pseudomonas aeruginosa and Escherichia coli in its series mdpi.com. Similarly, other classes of compounds, such as 1,2,4-triazole derivatives containing a propionic acid moiety, have been tested against bacteria like Staphylococcus aureus and Mycobacterium smegmatis mdpi.com. These investigations into the structure-activity relationships of diverse organic molecules contribute to the discovery of new therapeutic agents.

Anti-inflammatory Properties of Related Compounds

The core structure of p-pentylanisole is shared by numerous compounds that exhibit significant anti-inflammatory properties. Phenolic compounds, which are structurally related, are known to act as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, two key enzyme families in the inflammatory cascade. nih.gov

Research into various derivatives demonstrates the versatility of this basic chemical scaffold in developing anti-inflammatory agents:

Indole Derivatives: Many indole-based molecules, which can be synthesized from anisole-like precursors, show promising anti-inflammatory activity. chemrxiv.orgnih.gov For instance, certain indole derivatives effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. chemrxiv.orgnih.gov

Benzimidazole Derivatives: Compounds featuring a benzimidazole core, which can incorporate methoxy-phenyl groups, have been shown to inhibit pro-inflammatory cytokines and enzymes like secretory phospholipase A2. mdpi.com

Chalcones and Pyrazolines: These classes of compounds, which can be synthesized from methoxy-substituted aromatic aldehydes, have been evaluated for anti-inflammatory effects. Certain pyrazoline derivatives have shown a higher percentage of edema inhibition than standard drugs like phenylbutazone in animal models.

Methoxyphenolic Compounds: A variety of methoxyphenolic compounds have demonstrated the ability to inhibit multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like IL-6, IL-8, and CCL5. nih.govnih.gov

The anti-inflammatory potential of these related structures suggests that p-pentylanisole could serve as a foundational molecule for the development of new therapeutic agents.

Mechanism of Action at the Molecular Level

The anti-inflammatory effects of compounds structurally related to p-pentylanisole are exerted through various mechanisms at the molecular level, primarily involving interactions with key enzymes and signaling pathways that regulate the inflammatory response.

The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net

Cyclooxygenase (COX) Inhibition: Compounds with methoxy-phenyl groups, similar to the core of p-pentylanisole, have been designed and shown to inhibit COX enzymes. nih.govnih.gov Some derivatives exhibit selectivity for COX-2, the isoform primarily induced during inflammation, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comscielo.org.mxrsc.org Molecular docking studies reveal that these molecules can bind effectively within the active site of the COX-2 enzyme. mdpi.com

Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway is another critical route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. rsc.org Phenolic compounds are known to inhibit LOX enzymes, and some demonstrate dual inhibition of both COX and LOX. nih.govnih.govmdpi.com This dual action can provide a broader anti-inflammatory effect.

Inhibition of Pro-inflammatory Cytokines and Mediators: Beyond direct enzyme inhibition, many related compounds modulate the inflammatory response by reducing the production of key signaling molecules. Studies on various indole, benzimidazole, and methoxyphenolic derivatives show significant suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. chemrxiv.orgmdpi.comnih.gov They also inhibit the production of nitric oxide (NO), a mediator in the inflammatory cascade, by suppressing the expression of inducible nitric oxide synthase (iNOS). chemrxiv.orgnih.gov

Table 1: Inhibition of Inflammatory Mediators by Structurally Related Compound Classes

| Compound Class | Target Enzyme/Mediator | Observed Effect | Reference |

|---|---|---|---|

| Methoxyphenyl Derivatives | COX-2 | Selective Inhibition | nih.govmdpi.comnih.gov |

| Phenolic Compounds | Lipoxygenase (LOX) | Inhibition of HETE formation | nih.gov |

| Indole Derivatives | TNF-α, IL-6, NO | Reduced Production/Expression | chemrxiv.orgnih.gov |

| Methoxyphenols | IL-6, IL-8, CCL5 | Inhibition of Expression | nih.govnih.gov |

The specific chemical properties of the methoxy (-OCH₃) and pentyl (-C₅H₁₁) groups are crucial in defining the biological activity of p-pentylanisole and its derivatives.

Methoxy Group: The methoxy group is a common feature in many natural products and approved drugs. nih.gov Its presence significantly influences a molecule's electronic properties, conformation, and ability to interact with biological targets. The methoxy group is an electron-donating group that can increase the electron density of the aromatic ring, affecting its reactivity. wikipedia.org It can also participate in hydrogen bonding and other non-covalent interactions within the binding pockets of enzymes and receptors, thereby enhancing binding affinity. researchgate.net Studies on curcumin and its analogues have shown that the methoxy group plays an important role in its anti-inflammatory effects, and its modification can dramatically alter the compound's activity. nih.govresearchgate.net In some cases, the presence of methoxy groups leads to more potent inhibition of inflammatory mediators. nih.gov

Pentyl Group (Alkyl Chain): The long, hydrophobic pentyl group has a significant impact on the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility). This property is critical for a drug's ability to cross cell membranes and reach its target site. The length of an alkyl chain can influence the antioxidant and anti-inflammatory activity of phenolic compounds. nih.gov An increase in chain length can enhance radical-scavenging capacity and stabilize the radical formed during oxidation. nih.gov The hydrophobic interactions provided by the pentyl chain are also important for anchoring the molecule within the often-hydrophobic binding sites of enzymes like COX-2. nih.gov

Applications in Pharmaceutical Intermediate and Active Compound Synthesis

Anisole and its derivatives are valuable precursors and intermediates in the synthesis of a wide range of more complex organic molecules, including active pharmaceutical ingredients (APIs). wikipedia.orgresearchgate.net The activated aromatic ring of anisole allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Precursor for Complex Molecules: Anisole derivatives serve as starting materials for synthesizing compounds with known pharmacological activities. For example, specific anisole derivatives are used as intermediates in the industrial synthesis of cotarnine, which is a key material for producing the anti-allergic drug tritoqualine. google.comgoogle.com

Synthesis of NSAID Analogues: The methoxy-phenyl scaffold is a core component of many potential anti-inflammatory drugs. Synthetic routes often start with a substituted anisole or naphthalene equivalent. For instance, the synthesis of potential COX-2 inhibitors has been achieved starting from 2-methoxynaphthalene, which undergoes Friedel-Crafts acylation and subsequent reactions to build the final active molecule. scielo.org.mx

Versatile Chemical Handle: The methoxy group can be a stable ether linkage or can be cleaved under specific conditions to yield a phenol, providing a reactive site for further functionalization. This versatility allows chemists to use p-pentylanisole as a scaffold, building complexity by adding other pharmacophores or functional groups to create novel compounds with desired biological activities. The synthesis of various aryl esters, which are common in pharmaceuticals, can also be achieved using anisole as a coupling partner with carboxylic acids. acs.org

Future Research Directions

Development of Novel Anisole (B1667542), p-pentyl- Derivatives with Tailored Functionalities

The core structure of Anisole, p-pentyl- serves as a versatile scaffold for the synthesis of new derivatives with specific, enhanced, or entirely new functionalities. Future research will likely focus on modifying the pentyl chain and the aromatic ring to create a diverse library of compounds.

Key areas of exploration include:

Advanced Computational Approaches for Predicting Molecular Behavior and Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules and materials. Future research will increasingly rely on these methods to predict the behavior of Anisole, p-pentyl- and its derivatives before their synthesis.

Prospective computational studies include:

Exploration of Synergistic Applications in Multi-functional Materials

The unique combination of an aromatic core and a flexible alkyl chain in Anisole, p-pentyl- makes it a promising component for the development of multi-functional materials. Future research will explore its synergistic effects when combined with other materials.

Potential areas of investigation are:

Sustainable Synthesis and Green Chemistry Innovations for Anisole, p-pentyl- Production

With increasing emphasis on environmental sustainability, future research will focus on developing greener and more efficient methods for the synthesis of Anisole, p-pentyl-.

Key green chemistry approaches include:

A known synthesis method involves the methoxylation of aryl or heteroaryl compounds using a coupling agent like MeO-9-BBN with a cuprous halide catalyst. google.com Another approach is the alkylation of anisole with 1-bromopentane (B41390).

In-depth Mechanistic Studies of Biological Interactions and Catalytic Processes

A deeper understanding of how Anisole, p-pentyl- interacts with biological systems and participates in catalytic reactions is essential for unlocking its full potential.

Future mechanistic studies will likely focus on:

Table of Physicochemical Properties of Anisole, p-pentyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18O | nih.govchemsrc.com |

| Molecular Weight | 178.27 g/mol | chemsrc.com |

| CAS Number | 20056-58-0 | nih.gov |

| Boiling Point | 250.5°C at 760 mmHg | chemsrc.com |

| Density | 0.91 g/cm³ | chemsrc.com |

| Flash Point | 108.1°C | chemsrc.com |

| LogP | 3.42790 | chemsrc.com |

| Refractive Index | 1.487 | chemsrc.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.